molecular formula C6H11NO2 B13077284 (2R)-2-amino-3-methylpent-4-enoic acid

(2R)-2-amino-3-methylpent-4-enoic acid

Cat. No.: B13077284
M. Wt: 129.16 g/mol
InChI Key: RXVINEUKGZXZAV-BRJRFNKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-3-methylpent-4-enoic acid ( 1690237-64-9) is a chiral non-proteinogenic amino acid of high value in medicinal chemistry and organic synthesis. With a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol, it serves as a crucial chiral building block for the construction of more complex, biologically active molecules . Its structure features a stereogenic center at the 2-position and an unsaturated side chain, offering versatile reactivity for further chemical modification. This compound is instrumental in the synthesis of advanced pharmaceutical intermediates. For instance, it is a key precursor in the patented synthesis of complex amino acid derivatives like (2S,3R,4R)-4,5-dihydroxyisoleucine, demonstrating its utility in creating molecules with multiple stereocenters for drug discovery programs . Researchers utilize this amino acid in various synthetic methodologies, including Claisen rearrangement and Sharpless asymmetric dihydroxylation, to introduce and control stereochemistry in target compounds . As a specialized reagent, this compound is strictly for research and laboratory applications. It is not intended for diagnostic, therapeutic, or personal use. Proper storage conditions (2-8°C, inert atmosphere) are recommended to maintain its stability and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2R)-2-amino-3-methylpent-4-enoic acid

InChI

InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4?,5-/m1/s1

InChI Key

RXVINEUKGZXZAV-BRJRFNKRSA-N

Isomeric SMILES

CC(C=C)[C@H](C(=O)O)N

Canonical SMILES

CC(C=C)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Chiral Pool and Asymmetric Synthesis Approaches

Example Synthetic Procedure (Adapted from Related Enantiomers)

A representative synthetic route analogous to (2S,3S) isomers involves:

  • Charging a dry flask with diisopropyl (2R,3R)-2,3-O-isopropylidenetartrate and absolute 2-propanol under nitrogen.

  • Addition of tetraisopropyl titanate as a Lewis acid catalyst to promote stereoselective transformations.

  • Refluxing with stirring for approximately 2 hours.

  • Removal of solvent by rotary evaporation, followed by dissolution in diethyl ether.

  • Drying over anhydrous magnesium sulfate, filtration, and purification by short-path distillation to isolate the pure amino acid.

This method provides high stereochemical purity and good yields, suitable for research and industrial scale-up.

Olefination and Functional Group Transformations

Industrial Production Methods

Industrial synthesis of this compound generally involves:

Reaction Conditions and Optimization

Parameter Typical Conditions Purpose/Effect
Atmosphere Nitrogen or argon Prevent oxidation and moisture interference
Solvent Absolute 2-propanol, diethyl ether Solubility and reaction medium
Temperature 0–25°C for sensitive steps; reflux for catalyst activation Control reaction rate and stereoselectivity
Catalyst Tetraisopropyl titanate or Lewis acids Promote stereoselective transformations
Purification Rotary evaporation, drying agents, distillation Remove impurities and isolate pure compound

Analytical Techniques for Confirmation

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Chiral Pool Synthesis Uses chiral tartrate derivatives as precursors High stereoselectivity, reliable Requires chiral starting materials
Asymmetric Catalysis Lewis acid catalysts (e.g., tetraisopropyl titanate) Efficient stereocontrol Sensitive to moisture and air
Olefination Techniques Wittig or Horner–Wadsworth–Emmons reactions Precise alkene installation Multi-step, potential for side reactions
Industrial Continuous Flow Microfluidization, large-scale reactors Scalable, reproducible Requires specialized equipment

Research Findings and Notes

  • The stereochemistry at C2 (R-configuration) is critical for biological activity and further synthetic utility.

  • The presence of the alkene at the 4-position imparts rigidity and reactivity, useful in peptide engineering and pharmaceutical intermediate synthesis.

  • Protecting groups (e.g., Boc) are often used during synthesis to stabilize the amino group and prevent racemization.

  • Optimization of reaction pH and temperature is essential to maintain enantiopurity and maximize yield.

  • The compound serves as a versatile building block in medicinal chemistry, enabling the synthesis of complex molecules with defined stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-methylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its saturated analogs.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amino acids. Substitution reactions can lead to a variety of substituted amino acid derivatives.

Scientific Research Applications

Chiral Building Block

One of the primary applications of (2R)-2-amino-3-methylpent-4-enoic acid is its role as a chiral building block in the synthesis of other compounds. Due to its chirality, it facilitates the introduction of specific stereocenters into target molecules. For instance, it has been utilized in the synthesis of Sacubitril, a medication used for heart failure treatment, where it serves as a reagent to add a chiral center that influences the drug's biological activity .

Michael Addition Reactions

Research has demonstrated the compound's utility in Michael addition reactions, which are crucial for forming carbon-carbon bonds in organic chemistry. Studies have shown that this compound can effectively participate in these reactions with various nucleophiles, leading to the formation of β-amino acid derivatives with high enantioselectivity . This application is particularly valuable for developing novel therapeutic agents.

Drug Development

The compound's ability to act as a chiral building block makes it essential in drug development processes. Its incorporation into synthetic pathways allows for the creation of biologically active compounds with desired pharmacological properties. For example, its use in synthesizing complex molecules like Sacubitril highlights its importance in pharmaceutical chemistry .

This compound is also investigated for its potential biological activities within metabolic pathways. Although specific pharmacological effects are still under study, its structural features suggest possible interactions with biological systems that could be leveraged for therapeutic purposes.

Metabolic Pathways

The compound belongs to the class of methyl-branched fatty acids, which are known to play roles in cellular metabolism. Research into its metabolic pathways could provide insights into its function within biological systems and how it may influence metabolic processes.

Ligand Development

In biochemical research, derivatives of this compound have been explored as potential ligands for ionotropic glutamate receptors. These interactions are crucial for understanding synaptic transmission and could lead to advancements in neuropharmacology .

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, including enzyme catalysis and protein synthesis. The compound may also interact with receptors and transporters, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-2-Amino-2-methylpent-4-enoic Acid

Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.16 g/mol Key Differences:

  • The methyl group is at position 2 instead of position 3, making it a positional isomer of the target compound.
  • Properties:
  • Similar molecular weight but distinct chromatographic behavior due to substituent positioning.
  • Safety data indicates hazards (H315, H319, H335) for skin/eye irritation and respiratory sensitivity .

(2R)-2-Amino-3-(2-Methoxy-4-methylphenyl)propanoic Acid

Molecular Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.25 g/mol Key Differences:

  • Aromatic substitution at position 3 introduces a 2-methoxy-4-methylphenyl group, significantly increasing hydrophobicity (LogP: ~1.5 estimated) and molecular weight.
  • The bulky aromatic moiety may enhance binding to hydrophobic biological targets but reduce aqueous solubility.
    Applications : Likely used in targeted drug design due to its structural complexity .

(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid

Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol Key Differences:

  • Contains a conjugated enoic acid system (Z-configuration) and an isopropylamino-oxo group, differing in functional groups from the target compound.
  • Higher acidity (pKa ~3-4 for the carboxylic acid) due to electron-withdrawing effects of the oxo group.
    Properties :
  • XLogP3: 0.1 (more hydrophilic than the target compound) .

(E)-Pent-2-enoic Acid

Molecular Formula : C₅H₈O₂
Molecular Weight : 100.12 g/mol
Key Differences :

  • Lacks the amino and methyl groups, simplifying its structure.
  • The E-configuration double bond at position 2 increases rigidity and influences polymerizability.
    Applications : Used in industrial polymer synthesis rather than biochemical contexts .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications
(2R)-2-Amino-3-methylpent-4-enoic acid C₆H₁₁NO₂ 129.16 3-methyl, 2R-amino, pent-4-enoic Peptide synthesis, covalent modifiers
(R)-2-Amino-2-methylpent-4-enoic acid C₆H₁₁NO₂ 129.16 2-methyl, 2R-amino Under study; limited applications
(2R)-2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid C₁₁H₁₅NO₃ 209.25 Aromatic substitution at C3 Drug discovery, targeted ligands
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid C₇H₁₁NO₃ 157.17 Z-enoic acid, isopropylamino-oxo Chemical probes, enzyme inhibitors
(E)-Pent-2-enoic acid C₅H₈O₂ 100.12 E-enoic acid Industrial polymers

Research Findings and Implications

  • Synthetic Challenges: The target compound’s stereoselective synthesis (e.g., 12:1 dr achieved via optimized protocols) contrasts with simpler enoic acids, which lack such complexity .
  • Biological Activity : The methyl group at position 3 may enhance metabolic stability compared to the 2-methyl isomer, which has uncharacterized bioactivity .

Biological Activity

(2R)-2-amino-3-methylpent-4-enoic acid, also known as methylallylacetic acid, is a chiral α-amino acid with significant biological activity. Its unique structure, featuring a double bond and an amino group, allows it to participate in various metabolic pathways and interactions with biological targets. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H11NO2. It possesses a chiral center at the second carbon atom, making it optically active. The presence of both an amino group and a double bond influences its reactivity and biological functions.

Key Structural Features

FeatureDescription
Chiral CenterAt the second carbon atom
Functional GroupsAmino group (-NH2) and carboxylic acid (-COOH)
UnsaturationDouble bond between C3 and C4

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in metabolic pathways related to amino acids and neurotransmitter synthesis. Its structural similarity to other amino acids suggests potential roles in neuropharmacology and metabolic modulation.

Metabolic Pathways

  • Neurotransmitter Synthesis : The compound may influence the synthesis of neurotransmitters due to its structural properties that resemble other amino acids involved in neurotransmission.
  • Enzyme Interactions : Studies have shown that this compound interacts with enzymes involved in amino acid metabolism, potentially affecting metabolic processes.

The mechanism of action for this compound primarily involves its reactivity as both a carboxylic acid and an alkene. These properties allow it to form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond can also participate in various chemical reactions, altering the compound's interactions within biological systems.

Case Studies

Several studies have explored the biological implications of this compound:

  • Neuroprotective Effects : Research has investigated derivatives of this compound for their potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases.
  • Metabolic Disorders : Its role in modulating metabolic pathways has been examined, particularly regarding fatty acid metabolism and energy homeostasis.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Amino-3-methylbutanoic acidSimilar backbone but lacks double bondLess reactive due to saturation
2-Amino-4-methylpentanoic acidContains an additional methyl groupDifferent stereochemistry affecting biological activity
5-Aminovaleric acidLinear structure without double bondSimpler structure with different biological roles

The presence of both an amino group and a double bond at specific positions makes this compound particularly unique among its counterparts, significantly influencing its reactivity and biological functions compared to these similar compounds.

Applications in Research

This compound has various applications in scientific research:

  • Drug Development : Its potential as a neuroprotective agent opens avenues for therapeutic development targeting neurological disorders.
  • Biochemical Studies : The compound's interactions with enzymes make it a valuable tool for studying metabolic pathways.

Q & A

Basic: What are the optimal synthetic routes for (2R)-2-amino-3-methylpent-4-enoic acid, and what challenges exist in achieving high enantiomeric purity?

Methodological Answer:
The synthesis of this compound can leverage strategies from aziridine-containing dipeptide synthesis. For example, enantioselective methods using chiral auxiliaries or asymmetric catalysis are critical to ensure the (2R) configuration. A key challenge is maintaining stereochemical integrity during deprotection steps. Studies on analogous compounds show that N-terminal deprotection often leads to racemization or side reactions, whereas C-terminal deprotection is more straightforward under optimized acidic conditions (e.g., TFA-mediated cleavage) . High-resolution NMR and chiral HPLC are essential to verify enantiomeric purity post-synthesis.

Advanced: How can researchers address deprotection challenges in N-terminal derivatives of this compound during peptide synthesis?

Methodological Answer:
N-terminal deprotection of this compound derivatives is complicated by competing side reactions, such as β-elimination due to the vinyl group. To mitigate this, mild deprotection protocols (e.g., using Hünig’s base with Pd-catalyzed hydrogenolysis) can preserve stereochemistry. Alternatively, orthogonal protecting groups (e.g., Fmoc for temporary protection and tert-butyl for acid-labile side chains) reduce side reactions. Evidence from aziridine-containing dipeptides suggests that selective cleavage of the N-terminal Boc group with TMSOTf in anhydrous conditions minimizes decomposition . Post-deprotection, LC-MS and circular dichroism (CD) are recommended to confirm structural integrity.

Basic: What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR can confirm the vinyl group’s presence (δ 5.0–5.8 ppm for protons, δ 120–140 ppm for carbons) and the (2R) configuration via coupling constants (e.g., J values for vicinal protons).
  • Chiral HPLC: Using columns like Chirobiotic T™ or Crownpak CR-I™ resolves enantiomers, with mobile phases adjusted for polar amino acids.
  • X-ray Crystallography: Single-crystal analysis definitively assigns stereochemistry but requires high-purity samples.
  • Mass Spectrometry: HRMS validates molecular weight and detects impurities from incomplete deprotection .

Advanced: In designing peptidomimetics, how does the vinyl group in this compound influence conformational stability and receptor binding?

Methodological Answer:
The vinyl group introduces rigidity and restricts rotational freedom, mimicking peptide β-strands or turn structures. Computational studies (e.g., molecular dynamics simulations) predict enhanced binding to enzymes like proteases or kinases by pre-organizing the molecule into bioactive conformations. For example, in bioisosteric replacements, the vinyl moiety can mimic disulfide bonds or aromatic interactions in receptor pockets . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity changes compared to non-vinyl analogs.

Basic: What are the key considerations for scaling up the synthesis of this compound while maintaining yield and purity?

Methodological Answer:

  • Catalyst Loading: Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) must be optimized for turnover frequency to reduce costs.
  • Deprotection Scalability: Replace TFA with scalable alternatives like HCl in dioxane for C-terminal cleavage.
  • Purification: Use flash chromatography with polar stationary phases (e.g., silica gel modified with amino groups) to separate enantiomers.
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, while DoE (Design of Experiments) identifies critical parameters (e.g., pH, temperature) .

Advanced: How can computational chemistry aid in predicting the reactivity and interactions of this compound in enzyme inhibition studies?

Methodological Answer:

  • Docking Studies: Software like AutoDock Vina or Schrödinger Glide predicts binding poses in enzyme active sites (e.g., proteases or amino acid transporters). The vinyl group’s electron density can be parameterized using DFT calculations (B3LYP/6-31G* level) to refine van der Waals interactions.
  • QM/MM Simulations: Hybrid quantum mechanics/molecular mechanics models assess transition states for covalent inhibition mechanisms.
  • ADMET Prediction: Tools like SwissADME forecast bioavailability and metabolic stability, guiding structural modifications (e.g., methyl group addition to reduce clearance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.